Woodrosin I
Description
Structure
2D Structure
Properties
CAS No. |
156057-51-1 |
|---|---|
Molecular Formula |
C66H112O30 |
Molecular Weight |
1385.6 g/mol |
IUPAC Name |
[6-[[4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37,38-bis(2-methylbutanoyloxy)-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-(2-methylbutanoyloxy)oxan-3-yl] 2-methylbutanoate |
InChI |
InChI=1S/C66H112O30/c1-11-16-22-25-37-26-23-20-18-17-19-21-24-27-42(70)89-54-46(74)43(71)38(28-67)85-63(54)82-31-41-51(91-59(79)33(7)13-3)53(92-60(80)34(8)14-4)49(77)62(88-41)94-52-45(73)40(30-69)87-66(95-55-47(75)44(72)39(29-68)86-65(55)84-37)57(52)96-64-56(93-61(81)35(9)15-5)48(76)50(36(10)83-64)90-58(78)32(6)12-2/h32-41,43-57,62-69,71-77H,11-31H2,1-10H3 |
InChI Key |
MQNTUHJXSGSICT-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(C(OC(C4OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)OC(=O)C(C)CC)OC6C(C(C(OC6O1)CO)O)O)CO)O)O)OC(=O)C(C)CC)OC(=O)C(C)CC)CO)O)O |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(C(OC(C4OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)OC(=O)C(C)CC)OC6C(C(C(OC6O1)CO)O)O)CO)O)O)OC(=O)C(C)CC)OC(=O)C(C)CC)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
jalapinolic acid 11-O-glucopyranosyl-1-6-O-(3,4-di-O-2-methylbutyryl)glucopyranosyl-1-3-O-((2,4-di-O-2-methylbutyryl)rhamnopyranosyl-1-2)-O-glucopyranosyl-1-2-glucopyranoside intramolecular 1,2'''''-ester woodrosin I |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Woodrosin I
Advanced Spectroscopic and Analytical Methodologies for Structural DeterminationThis final section would have presented the specific analytical techniques used to determine the complete structure of Woodrosin I. This typically includes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and other methods.
Without primary scientific literature on "this compound," any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Linkage and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural determination of complex natural products like resin glycosides. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle.
Detailed analysis of ¹H and ¹³C NMR spectra allows for the initial identification of the constituent parts of the molecule: the sugar units, the aglycone (a hydroxylated fatty acid), and any acyl groups. nih.gov The anomeric protons (the H-1 of each sugar), with their characteristic chemical shifts and coupling constants, provide the first clues about the identity and stereochemistry of the monosaccharides.
2D NMR experiments are crucial for establishing connectivity:
COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system, allowing for the tracing of connections within each individual sugar ring and along the fatty acid chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for determining the glycosidic linkages (e.g., a H-1 of one sugar correlating to a carbon of the next) and for pinpointing the attachment sites of the acylating groups onto the sugar backbone. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry and the preferred conformation of the molecule.
By integrating the data from these experiments, the complete sequence of the oligosaccharide, its linkage to the aglycone, and the specific locations of all ester groups can be definitively assigned. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Resin Glycoside Substructure
Note: This table presents typical chemical shift values for a representative resin glycoside substructure, as specific data for this compound is not available. Values are illustrative and can vary based on the specific compound and solvent.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) |
| Rhamnose Unit | ||
| Rha C-1 | 102.1 | 4.85 (d, J=1.5 Hz) |
| Rha C-2 | 72.5 | 3.90 (m) |
| Rha C-3 | 82.3 | 4.10 (dd, J=9.5, 3.0 Hz) |
| Rha C-4 | 73.0 | 3.65 (t, J=9.5 Hz) |
| Rha C-5 | 70.1 | 3.80 (m) |
| Rha C-6 | 18.5 | 1.25 (d, J=6.0 Hz) |
| Quinovose Unit | ||
| Qui C-1 | 104.8 | 4.50 (d, J=7.8 Hz) |
| Qui C-2 | 75.1 | 3.40 (m) |
| Qui C-3 | 76.5 | 3.60 (m) |
| Qui C-4 | 78.0 | 3.30 (m) |
| Qui C-5 | 77.2 | 3.50 (m) |
| Qui C-6 | 18.0 | 1.30 (d, J=6.2 Hz) |
| Aglycone (Jalapinolic Acid) | ||
| C-1 (COOH) | 178.5 | - |
| C-2 | 35.2 | 2.35 (t, J=7.5 Hz) |
| C-11 | 75.9 | 3.75 (m) |
| C-16 | 14.1 | 0.90 (t, J=7.0 Hz) |
Tandem Mass Spectrometry for Fragmentation Pathways and Sequence Analysis
Tandem mass spectrometry (MS/MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for determining the molecular weight and probing the sequence of resin glycosides. creative-proteomics.com In an MS/MS experiment, the intact molecule (precursor ion) is selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of smaller product ions.
The fragmentation patterns are highly informative:
Glycosidic Bond Cleavage: The most common fragmentation occurs at the glycosidic linkages between sugar units. creative-proteomics.comresearchgate.net This results in the sequential loss of individual monosaccharides, allowing for the determination of the sugar sequence from the mass differences between the fragment ions.
Cross-Ring Cleavage: While less common in low-energy CID, the breaking of bonds within a sugar ring can also occur. creative-proteomics.com These fragments provide valuable information about the specific linkage positions between the sugar units (e.g., a 1→2 vs. a 1→4 linkage).
Loss of Acyl Groups: The ester-linked organic acids are readily cleaved, and their loss is observed in the MS/MS spectrum. This helps to identify the nature and number of the acylating moieties.
By analyzing the complete fragmentation pathway, researchers can corroborate the oligosaccharide sequence determined by NMR and confirm the identities of the aglycone and attached acyl groups. researchgate.netresearchgate.net
Table 2: Typical ESI-MS/MS Fragmentation Profile for a Resin Glycoside
Note: This table illustrates common fragmentation patterns. [M+Na]⁺ denotes the sodium adduct of the parent molecule.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| 1123.6 [M+Na]⁺ | 977.5 | 146 | Loss of a deoxyhexose (Rhamnose/Fucose) unit |
| 977.5 | 831.4 | 146 | Loss of a second deoxyhexose unit |
| 831.4 | 669.3 | 162 | Loss of a hexose (Glucose) unit |
| 669.3 | 585.3 | 84 | Loss of an acyl group (e.g., Tiglic acid) |
| 585.3 | 301.2 | 284.1 | Cleavage yielding the sodiated aglycone |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid method for identifying the key functional groups present in a molecule. nih.gov While it does not provide the detailed connectivity information of NMR, it serves as a crucial complementary technique for structural confirmation.
For a resin glycoside like this compound, the infrared spectrum would display characteristic absorption bands:
O-H Stretching: A broad, strong band in the region of 3600-3200 cm⁻¹ indicates the presence of multiple hydroxyl groups on the sugar units and the aglycone.
C-H Stretching: Bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of methyl (CH₃) and methylene (CH₂) groups in the fatty acid chain and other aliphatic parts of the molecule.
C=O Stretching: A strong, sharp absorption band around 1750-1730 cm⁻¹ is a clear indicator of the ester functional groups used to attach the organic acids to the sugar core and to form the macrolactone ring. h4rconsortium.com
C-O Stretching: A complex series of strong bands in the "fingerprint region" between 1200-1000 cm⁻¹ corresponds to the C-O stretching of the numerous alcohol and ether (glycosidic) linkages. researchgate.netnih.gov
These spectral features provide a quick confirmation of the major structural components of the molecule before more detailed and time-consuming analyses are undertaken.
Table 3: Characteristic Infrared Absorption Frequencies for Resin Glycosides
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600–3200 | O–H stretch | Alcohols (hydroxyls) |
| 2960–2850 | C–H stretch | Alkanes (CH₂, CH₃) |
| 1750–1730 | C=O stretch | Esters (acyl & lactone) |
| 1470–1350 | C–H bend | Alkanes (CH₂, CH₃) |
| 1150–1050 | C–O stretch | Ethers (glycosidic bonds) |
| 1080–1030 | C–O stretch | Alcohols |
Computational Chemistry for Conformational Analysis and Predictive Modeling
Computational chemistry serves as a powerful adjunct to experimental methods, providing insights into the three-dimensional (3D) structure and dynamics of complex molecules. Using methods such as Density Functional Theory (DFT) and Molecular Mechanics, researchers can build predictive models of this compound.
Key applications include:
Conformational Analysis: Due to the flexibility of the oligosaccharide chain and the large macrolactone ring, a resin glycoside can exist in numerous conformations. Computational methods can be used to calculate the energies of these different conformers and identify the most stable, low-energy structures.
Validation of NMR Data: The predicted 3D structure can be used to rationalize experimental NMR data. For instance, the distances between protons in the calculated lowest-energy conformer can be compared with the intensities of cross-peaks observed in a NOESY experiment, helping to validate the stereochemical assignments.
Predictive Modeling: Theoretical calculations can be used to predict NMR chemical shifts. By comparing the predicted spectrum with the experimental one, ambiguities in spectral assignments can often be resolved. This synergy between computational and experimental data provides a higher level of confidence in the final elucidated structure.
Biosynthetic Pathways and Enzymatic Mechanisms of Woodrosin I
Elucidation of Primary Biosynthetic Precursors
A primary biosynthetic precursor of Woodrosin I is the aglycon, identified as 11-(S)-hydroxyhexadecanoic acid, also known as jalapinolic acid. glycosmos.org This hydroxy fatty acid forms the core around which the macrolide ring is constructed. The oligosaccharide component of this compound is a tetrasaccharide backbone. glycosmos.org While the specific monosaccharide units for this compound are not explicitly detailed in the available literature, other resin glycosides are known to incorporate common sugars such as fucose, glucose, and rhamnose into their structures. uni.lu
Glycosyltransferase-Mediated Oligosaccharide Assembly
The assembly of the complex oligosaccharide backbone of this compound is hypothesized to be mediated by glycosyltransferases. These enzymes are crucial in natural product biosynthesis for forming glycosidic bonds, transferring sugar moieties from activated donor molecules to acceptor molecules. nih.govnih.gov Synthetic strategies for this compound and other complex resin glycosides have extensively explored and evaluated various glycosylation approaches, including intramolecular glycosylation, to construct the intricate sugar chains, providing insights into the potential enzymatic steps involved in their natural formation. glycosmos.org
Acyltransferase Activity in Acyl Group Introduction
Resin glycosides, including members structurally related to this compound, frequently exist in partially acylated forms, where various organic acids are attached to the sugar moieties. glycosmos.orgmdpi.com The introduction of these acyl groups is typically catalyzed by acyltransferases. These enzymes facilitate the transfer of acyl chains from acyl-CoA donors to specific hydroxyl groups on the sugar residues. While direct evidence detailing specific acyltransferase activity for this compound itself is limited in the provided search results, the general involvement of acyltransferases is a well-established mechanism in the biosynthesis of acylated natural products.
Enzyme-Catalyzed Macrolactonization and Cyclization
The formation of the characteristic macrolide ring is a pivotal step in the biosynthesis of this compound. This macrocyclic structure spans two sugar units of its tetrasaccharide backbone. glycosmos.org Macrolactonization, the process of forming a large lactone ring, is a key enzymatic event in the production of many natural macrolides. In the context of synthesizing this compound and related resin glycosides, various chemical and chemo-enzymatic methods have been explored. For instance, lipase (B570770) from Candida antarctica (CAL) has been demonstrated to catalyze regioselective macrolactonization in the chemo-enzymatic synthesis of glycolipid analogs, including this compound. Synthetic approaches have also employed methods such as Keck macrolactonization and the Corey-Nicolaou protocol for constructing macrolactone structures. glycosmos.orguni.lu Furthermore, ring-closing metathesis (RCM) has been highlighted as an efficient strategy for the formation of macrolactone substructures in resin glycosides, including this compound, by enabling the cyclization of acyclic dienes. glycosmos.org
Total Synthesis of Woodrosin I and Analogues
Advanced Glycosylation Methodologies
Application of Inverse Glycosylation and Kochetkov Glycosidation
A crucial step in the total synthesis of Woodrosin I involves the application of "inverse glycosylation" conditions, particularly the Kochetkov glycosidation method. acs.orgnih.govresearchgate.net This approach is employed to introduce the rhamnosyl unit to the sterically hindered 2'-OH group of an intermediate compound. nih.govresearchgate.net Under these conditions, catalyzed by TMSOTf (trimethylsilyl trifluoromethanesulfonate), an orthoester rearrangement occurs concomitantly, leading to the formation of the desired β-glycoside. acs.orgnih.govresearchgate.net This transformation represents one of the most advanced applications of the Kochetkov glycosidation method reported to date, highlighting its utility in overcoming steric challenges in complex carbohydrate synthesis. acs.orgnih.govresearchgate.net
Macrocyclization Strategies for the Macrolide Ring
The formation of the macrolide ring, a 27-membered macrocycle in this compound, is a central and challenging aspect of its total synthesis. acs.orgresearchgate.net Various macrocyclization strategies have been explored for resin glycosides and similar complex natural products. researchgate.netresearchgate.netnih.govmdpi.com
Ring-Closing Olefin Metathesis (RCM) has proven to be a highly effective strategy for forging the macrocyclic ring of this compound. acs.orgnih.govresearchgate.netresearchgate.net This reaction involves the intramolecular cyclization of an acyclic diene to form a ring, often driven by the loss of ethylene. sigmaaldrich.comharvard.edulibretexts.org In the synthesis of this compound, the diene intermediate undergoes a high-yielding RCM reaction in the presence of catalytic amounts of Grubbs carbene complexes or phenylindenylidene ruthenium complexes to afford the macrolide. nih.govresearchgate.net RCM offers advantages such as the ability to systematically vary ring size and lipophilicity, and its tolerance to various functional groups makes it a powerful method for macrocyclizations. acs.orgharvard.edu The reliability of RCM, even in complex scenarios, is underscored by its successful application in the synthesis of this compound. researchgate.netresearchgate.net
While RCM was a key strategy for this compound, intramolecular glycosylation has also been highlighted as a method for constructing macrolide cores in other complex resin glycosides, such as Calysolin IX and Tricolorin A. researchgate.netresearchgate.net This approach involves the formation of a glycosidic bond within the same molecule to create the macrocyclic structure, often promoted by reagents like TfOH/NIS (trifluoromethanesulfonic acid/N-iodosuccinimide) with thioglycosyl donors. researchgate.netresearchgate.net This method can reduce the number of steps in the total synthesis of complex natural macrolides. researchgate.net
Macrolactonization is a common strategy for forming macrocyclic lactone structures. researchgate.netmdpi.comsnnu.edu.cn For resin glycosides, including some intermediates related to this compound, methods like the Keck macrolactonization have been attempted to synthesize macrolactone structures. researchgate.net This involves the head-to-tail cyclization of seco acids, often using stoichiometric coupling agents. nih.govsnnu.edu.cn Various variants exist, including those employing Lewis acids, transition metals, or organic molecules as activating agents, aiming for reliable, efficient, and versatile tools for macrocycle formation. snnu.edu.cn
Stereochemical Control and Asymmetric Synthesis Strategies
Stereochemical control is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. rijournals.comnumberanalytics.com Asymmetric synthesis strategies are employed to ensure the formation of specific stereoisomers. rijournals.comnumberanalytics.comiipseries.org Key steps in the synthesis of this compound involved enantioselective reactions, such as the titanium-catalyzed addition of dipentylzinc (B225883) to 5-hexenal, which contributes to establishing the correct stereochemistry of the building blocks. nih.gov The assembly of the pentasaccharide perimeter is critically dependent on the precise phasing of glycosylation events due to severe steric hindrance, necessitating careful stereochemical management. nih.gov Asymmetric synthesis aims to convert achiral or racemic precursors into optically active products, often utilizing chiral catalysts or auxiliaries to induce stereoselectivity. numberanalytics.comiipseries.orgnih.gov
Protecting Group Chemistry and Strategic Deprotection Sequences
Protecting group chemistry is indispensable in the multi-step synthesis of complex molecules like this compound, which contain numerous reactive functional groups. wiley-vch.dewikipedia.org These groups are introduced to temporarily mask specific functionalities, ensuring chemoselectivity in subsequent reactions. wikipedia.org For this compound, the synthesis involves orthogonally protected glycosyl donors and acceptors. acs.orgnih.gov For instance, the trichloroacetimidate (B1259523) method is used for glycosylation, and the orthogonal protection of hydroxyl groups is critical for regioselective reactions. acs.orgnih.gov
Strategic deprotection sequences are then employed to selectively remove these protecting groups at the appropriate stages of the synthesis. wiley-vch.dewikipedia.orgnih.govsigmaaldrich.com For this compound, the final stages involve the cleavage of protecting groups, such as chloroacetate, followed by exhaustive hydrogenation to yield the target glycolipid. nih.govresearchgate.net The choice of protecting groups and their removal conditions must be carefully considered to avoid affecting other functionalities or linkages in the complex final product. wiley-vch.dewikipedia.orggelest.com
Semi-synthetic Derivatization and Analogue Preparation for Structure-Activity Relationship Studies
Semi-synthetic derivatization and the preparation of analogues are fundamental strategies in natural product chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological properties. For complex natural products like resin glycosides, including this compound, the synthesis of analogues is crucial for structural verification, modification, and the further investigation of their biological activities. uni.lu
This compound, as a member of the glycoside class, is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. wikiwand.com These inherent bioactivities suggest a potential for therapeutic applications, prompting interest in understanding how structural modifications might influence or enhance these effects.
However, detailed research findings, including specific data tables, pertaining to the semi-synthetic derivatization and subsequent structure-activity relationship studies specifically for this compound and its direct analogues are not extensively reported in the available literature. While the broader field of resin glycosides and other glycolipids has seen the synthesis and evaluation of various analogues for diverse biological activities, specific comprehensive SAR studies on this compound derivatives with detailed experimental data appear to be limited in the current public domain. The general approach to such studies would involve targeted chemical modifications of the sugar moieties, the aglycone (jalapinolic acid), or the acyl groups, followed by rigorous biological assays to correlate structural changes with observed activities.
Biological Roles and Molecular Mechanisms of Action of Woodrosin I
Ecological Significance in Plant Defense Mechanisms
Glycosides, including compounds structurally similar to Woodrosin I, are recognized for their involvement in plant defense mechanisms nih.gov. Plants, being sessile organisms, have evolved sophisticated defense systems, often relying on the production of specialized chemical compounds known as phytochemicals, such as terpenoids and resin acids found in rosin (B192284) fishersci.caontosight.aifishersci.ca. These phytochemicals serve as protective agents against a variety of biotic and abiotic stresses, including pathogens, herbivores, and environmental challenges fishersci.ca.
The defense mechanisms can involve two-component chemical systems, where a defensive enzyme is separated from its substrate until activated, leading to the formation of a protective molecule. For instance, in Panax species, ginsenosides (B1230088) act as substrates for β-glucosidases, producing hydrolysis products with enhanced pathogen-inhibiting potency upon cell disruption fishersci.dk. Rosin, a natural resin derived from coniferous trees, is a prime example of such plant exudates that contribute to defense fishersci.caontosight.ai. The presence of such complex glycosides in plants suggests an active role in their chemical arsenal, contributing to their resilience and survival in challenging environments.
Anti-inflammatory Effects of Glycosides Related to this compound
Glycosides, generally, and compounds like this compound, specifically, have demonstrated anti-inflammatory properties nih.gov. Abietic acid (PubChem CID: 10569), a primary component of wood rosin, has been reported to possess in vitro anti-inflammatory effects cenmed.commetabolomicsworkbench.org. Broader studies on rosin and its constituents indicate promising anti-inflammatory activities fishersci.cawikidata.org. Glycerol esters of wood rosin have also been associated with anti-phlogistic (anti-inflammatory) effects amdb.online.
These effects are often linked to the modulation of inflammatory mediators. For example, certain anthraquinones, which are also natural products, have been shown to inhibit interleukin (IL)-1β-induced production of nitric oxide (NO), a pro-inflammatory mediator, and decrease the protein and mRNA levels of inducible NO synthase and tumor necrosis factor α in rat hepatocytes fishersci.ca. While specific detailed findings for this compound's anti-inflammatory mechanisms are still emerging, the observed activities of related compounds suggest similar pathways may be at play.
Antimicrobial Properties and Efficacy
This compound and other glycosides are known to exhibit antimicrobial effects nih.gov. Rosin, a broader category encompassing wood rosin, has demonstrated antibacterial activity, particularly against Gram-positive bacterial species. Purified rosin from the trunk of Norway spruce (Picea abies) has shown significant microbicidal efficacy. In European Pharmacopoeia challenge tests, a 10% (w/w) rosin concentration effectively reduced the colonization of Staphylococcus aureus (including MRSA) within 24 hours and other microorganisms within four days.
The antimicrobial spectrum of rosin extends to both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans. Resin acids, which constitute a major portion of rosin, are particularly noted for their antimicrobial properties against a range of pathogens, including Gram-positive bacteria, fungi, and enveloped viruses. This broad-spectrum activity highlights the potential of this compound and its related compounds as natural antimicrobial agents.
Antioxidant Activities and Radical Scavenging Capabilities
The antioxidant capabilities of glycosides, including this compound, have been reported nih.gov. Rosin preparations, generally, are also recognized for possessing some antioxidant activity ontosight.ai. Phytochemicals, which encompass components of rosin, function as antioxidants by scavenging reactive oxygen species (ROS), thereby protecting plant cells from oxidative damage induced by environmental stresses fishersci.ca. This contribution to oxidative stress tolerance is crucial for plant health and resilience fishersci.ca. The ability of these compounds to neutralize free radicals suggests a potential role in mitigating oxidative stress in biological systems.
Investigation of Specific Molecular Targets and Binding Interactions
While the broad biological activities of this compound and related rosins are recognized, the specific molecular targets and precise binding interactions remain largely underexplored fishersci.ca. For rosin in general, studies have indicated inhibitory effects on Gram-positive facultative aerobic bacteria growth and interactions with Cytochrome P450 3A4 ontosight.ai. Abietic acid (PubChem CID: 10569), a key resin acid in wood rosin, is listed in databases with chemical-target interactions, though detailed binding mechanisms specific to this compound are not extensively documented in current literature metabolomicsworkbench.org. Further research is needed to identify the exact proteins, enzymes, or receptors that this compound directly interacts with to elicit its observed biological responses.
Elucidation of Cellular Signaling Pathway Modulation
The modulation of cellular signaling pathways by this compound is an area requiring more specific investigation. While general cellular signaling pathways (e.g., MAPK/ERK, PI3K/AKT, JAK-STAT, Wnt) are fundamental for regulating cellular functions such as growth, metabolism, immune response, and tissue regeneration, direct evidence detailing how this compound specifically modulates these pathways is not broadly elucidated in the provided research. The observation that glycosides like this compound exhibit a range of biological activities implies their involvement in cellular processes that are regulated by these complex signaling networks nih.gov. However, the precise mechanisms, including the specific signaling cascades affected or the downstream effects on gene expression and protein activity, require dedicated studies to be fully understood.
Future Research Directions and Translational Opportunities in Woodrosin I Research
Discovery of Novel Biosynthetic Enzymes and Pathways
A significant gap in our understanding of Woodrosin I lies in its natural biosynthesis within Ipomoea tuberosa. Unraveling the enzymatic machinery and the metabolic pathways responsible for its formation is a critical first step toward its sustainable production and modification. Future research should prioritize the following:
Genomic and Transcriptomic Analysis: High-throughput sequencing of the Ipomoea tuberosa genome and transcriptome can identify candidate genes involved in the biosynthesis of the aglycone, the sugar moieties, and the assembly of the final this compound molecule. Comparative genomics with other Ipomoea species known to produce resin glycosides could further pinpoint conserved biosynthetic gene clusters.
Enzyme Characterization: Once candidate genes are identified, the corresponding enzymes, such as glycosyltransferases, acyltransferases, and cytochrome P450s, need to be expressed and characterized. This will involve determining their substrate specificity, catalytic mechanisms, and kinetic parameters. This knowledge is fundamental for understanding how the complex structure of this compound is assembled.
Pathway Elucidation: Isotopic labeling studies, in conjunction with metabolomic analysis of Ipomoea tuberosa at different developmental stages, can help trace the metabolic flux and elucidate the precise sequence of enzymatic reactions leading to this compound.
Development of Chemoenzymatic Synthesis Approaches
The chemical synthesis of complex glycosides like this compound is a formidable challenge due to the need for intricate protecting group strategies and stereoselective glycosylation reactions. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising alternative.
| Approach | Description | Potential Advantages for this compound Synthesis |
| Enzymatic Glycosylation | Utilizing isolated glycosyltransferases to form the specific glycosidic linkages found in this compound. | High stereoselectivity and regioselectivity, avoiding complex protection and deprotection steps. |
| Engineered Enzymes | Modifying the substrate specificity of known glycosyltransferases through protein engineering to accept non-natural aglycones or sugar donors. | Creation of novel this compound analogs with potentially enhanced biological activities. |
| One-Pot Multi-Enzyme Systems | Combining multiple enzymes in a single reaction vessel to perform sequential biosynthetic steps. | Increased efficiency and reduced purification steps, leading to a more streamlined synthesis. |
These strategies could significantly simplify the synthesis of this compound and its derivatives, making them more accessible for biological screening and further development.
Exploration of Undiscovered Biological Activities
While resin glycosides from other Ipomoea species have demonstrated a range of biological activities, the full therapeutic potential of this compound remains to be explored. mdpi.com Systematic screening of this compound against a diverse panel of biological targets is warranted.
Table of Potential Biological Activities for Investigation:
| Biological Target/Activity | Rationale for Screening this compound |
| Anticancer | Many natural product glycosides exhibit cytotoxic effects against cancer cell lines. |
| Antimicrobial | The complex structure of this compound may allow it to disrupt microbial membranes or inhibit key metabolic pathways. |
| Antiviral | Glycosides can interfere with viral entry and replication processes. |
| Neuroprotective | Some resin glycosides have shown potential in models of neurodegenerative diseases. mdpi.com |
| Immunomodulatory | The intricate sugar moieties of this compound could interact with immune cell receptors. |
Comprehensive screening programs, including high-throughput screening and phenotypic assays, will be instrumental in identifying novel biological functions of this compound and paving the way for potential therapeutic applications.
Application of Synthetic Biology for Engineered Biosynthesis and Production
Synthetic biology provides a powerful toolkit for the heterologous production of complex natural products like this compound in microbial hosts. By transferring the identified biosynthetic pathway into a chassis organism such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to achieve scalable and sustainable production.
Key strategies in this area include:
Pathway Reconstruction: Assembling the complete biosynthetic pathway for this compound in a microbial host by introducing all the necessary genes.
Metabolic Engineering: Optimizing the host's metabolism to increase the supply of precursors for this compound biosynthesis and to divert metabolic flux away from competing pathways.
Fermentation Optimization: Developing and optimizing fermentation processes to maximize the yield and productivity of this compound in bioreactors.
Successful implementation of these synthetic biology approaches could provide a reliable and cost-effective source of this compound for research and commercial purposes, overcoming the limitations of isolation from its natural source.
Integration of Artificial Intelligence and Machine Learning in Structure-Function Prediction
Bioactivity Prediction: ML models can be trained on large datasets of known bioactive compounds to predict the potential biological activities of this compound and its virtual analogs based on their chemical structures. This can help prioritize which compounds to synthesize and screen.
Structure-Activity Relationship (SAR) Studies: AI algorithms can analyze the structural features of this compound and its derivatives to identify key pharmacophores responsible for their biological activity. This information can guide the design of more potent and selective analogs.
Enzyme Function Prediction: Machine learning can be used to predict the function of uncharacterized enzymes discovered through genomic sequencing, aiding in the identification of novel biosynthetic enzymes for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
